Estramustine phosphate sodium

Overview

Description

Estramustine phosphate sodium, also known as estradiol normustine phosphate and sold under the brand names Emcyt and Estracyt, is a dual estrogen and chemotherapy medication used in the treatment of prostate cancer in men . It is a prodrug of estramustine and estromustine in terms of its cytostatic effects and a prodrug of estradiol in relation to its estrogenic effects .

Synthesis Analysis

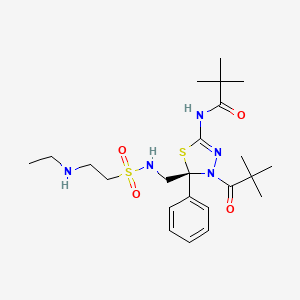

This compound is a synthetic molecule that combines estradiol and nornitrogen mustard through a carbamate link . The molecule is phosphorylated to make it water soluble .

Molecular Structure Analysis

The molecular formula of this compound is C23H30Cl2NNa2O6P . Its molecular weight is 564.350 . The IUPAC name is [(8R,9S,13S,14S,17S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate .

Chemical Reactions Analysis

This compound is a molecule combining estradiol and nornitrogen mustard by a carbamate link . The molecule is phosphorylated to make it water soluble .

Physical And Chemical Properties Analysis

This compound is an off-white powder that is readily soluble in water . It is provided as the sodium salt for oral administration .

Scientific Research Applications

1. Prostate Cancer Treatment

EMP, originally introduced in the early 1970s for prostate cancer treatment, was considered for its dual effect of estrogenic activity and cytotoxicity. Despite its historical use mainly in hormone-refractory cases, recent studies have revisited EMP as a potential first-line monotherapy. One study highlighted an 82% response rate with EMP, comparable to conventional estrogen therapies like diethylstilbestrol (DES), suggesting a necessity to re-evaluate EMP for prostate cancer treatment (Kitamura, 2001).

2. Chemohormonal Therapy

In metastatic prostate cancer, a study compared chemohormonal therapy using EMP plus a luteinizing hormone-releasing hormone (LHRH) agonist against flutamide plus LHRH agonist. The goal was to assess if the combination with EMP offered any added benefit, highlighting the ongoing exploration of EMP's role in advanced prostate cancer management (Noguchi et al., 2004).

3. EMP in Combination Therapy

Research has shown that EMP, combined with chemotherapy, can improve outcomes in castration-refractory prostate cancer (CRPC) patients. Studies have demonstrated that adding EMP to chemotherapy regimens can increase survival and time to prostate-specific antigen (PSA) progression compared to chemotherapy alone, although this must be balanced with the risk of thromboembolic events (Fizazi et al., 2007).

4. Mechanisms of Action

EMP has been studied for its microtubule-inhibiting properties through its metabolites, estramustine and estromustine, demonstrating cytotoxic activity in vitro. These properties have been explored in various cancer cell lines, including prostate cancer, revealing EMP's potential beyond hormone-refractory cases (Simpson & Wagstaff, 2003).

5. EMP in Glioma Treatment

EMP has also been investigated in the treatment of high-grade astrocytomas, including glioblastoma. While some studies showed a trend towards improved survival in grade III glioma patients treated with EMP and radiotherapy, no statistically significant differences were found, indicating the need for further research to fully understand EMP's efficacy in glioma treatment (Henriksson et al., 2006).

Mechanism of Action

Target of Action

Estramustine phosphate sodium primarily targets the Estrogen receptor beta . This receptor is a protein within cells that is activated by the hormone estrogen. In many cancers, especially hormone-driven ones like prostate cancer, these receptors play a crucial role in the growth and proliferation of cancer cells .

Mode of Action

This compound is a derivative of estradiol with a nitrogen mustard moiety, giving it alkylating properties . In vivo, the nitrogen mustard component becomes active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events, leading to apoptosis and cell death . Additionally, due to the drug’s estrogen component, it can bind more selectively to active estrogen receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the alkylation of DNA and other cellular components. This alkylation causes DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . The drug’s estrogen component also allows it to bind more selectively to active estrogen receptors, further influencing the biochemical pathways within the cell .

Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract, with a peak absorption time of 2-3 hours . It is dephosphorylated in the intestines to estramustine, estradiol, estrone, and nitrogen mustard, and is further metabolized in the liver . The drug is excreted in feces via bile . The elimination half-life of this compound is approximately 20 hours .

Result of Action

The result of this compound’s action is the induction of DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . This makes it an effective treatment for metastatic and/or progressive carcinoma of the prostate .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that the early recommendations of drug administration together with food or milk were inappropriate, since calcium-containing food and antacids hamper drug uptake . This suggests that the drug’s action, efficacy, and stability can be influenced by the patient’s diet and the timing of drug administration .

Safety and Hazards

Estramustine phosphate sodium is toxic and contains a pharmaceutically active ingredient . It can cause nausea, vomiting, gynecomastia, feminization, demasculinization, sexual dysfunction, blood clots, and cardiovascular complications . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Estramustine phosphate sodium has shown activity in comparative and noncomparative trials in patients with hormone-refractory prostate cancer (HRPC) who have already received combined androgen blockade (CAB) and subsequent alternative antiandrogen therapy . It can be regarded as one treatment option, especially for patients whose prior duration of hormonal therapy was long .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Estramustine phosphate sodium involves the condensation of estradiol with nitrogen mustard and subsequent phosphorylation of the resulting compound. The final step involves the conversion of the phosphate ester to the sodium salt.", "Starting Materials": [ "Estradiol", "Nitrogen mustard", "Phosphorous oxychloride", "Sodium hydroxide", "Isopropyl alcohol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Estradiol is reacted with nitrogen mustard in the presence of isopropyl alcohol and chloroform to yield estramustine.", "Step 2: Estramustine is then reacted with phosphorous oxychloride to form the corresponding phosphate ester.", "Step 3: The phosphate ester is then treated with sodium hydroxide to form the sodium salt of estramustine phosphate." ] } | |

| 52205-73-9 | |

Molecular Formula |

C23H32Cl2NNaO6P |

Molecular Weight |

543.4 g/mol |

IUPAC Name |

disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate |

InChI |

InChI=1S/C23H32Cl2NO6P.Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);/t18-,19-,20+,21+,23+;/m1./s1 |

InChI Key |

AZIKDHDHRPJJJQ-CUGULWCMSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na] |

SMILES |

CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |

Canonical SMILES |

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na] |

Appearance |

Solid powder |

| 52205-73-9 | |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Emcyt Estracyt Estramustin Phosphate Estramustine Estramustine Phosphate Sodium Estramustinphosphate Leo 275 Leo-275 Leo275 NSC 89199 NSC-89199 NSC89199 Phosphate Sodium, Estramustine Phosphate, Estramustin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of estramustine phosphate sodium in treating prostate cancer?

A1: While this compound was initially thought to act as both an estrogen and a cytotoxic agent, its precise mechanism remains unclear []. Research suggests it primarily functions similarly to other hormonal therapies, influencing prostate cancer growth through its estrogenic component [].

Q2: How is this compound metabolized in the body?

A2: this compound undergoes metabolism, breaking down into various metabolites within prostatic tissue []. This metabolic process involves enzymes like 17β-hydroxysteroid dehydrogenases (HSD17Bs) [, ].

Q3: Can genetic variations affect the response to this compound treatment?

A3: Preliminary research indicates that single nucleotide polymorphisms (SNPs) in the HSD17B genes might be associated with the occurrence of side effects from this compound []. Specifically, the study observed a potential link between specific genotypes and the incidence of peripheral edema and appetite loss [].

Q4: How effective is this compound as a first-line monotherapy for advanced prostate cancer?

A4: While this compound has been primarily used in hormone-refractory cases, limited studies suggest potential efficacy as a first-line monotherapy []. One study reported an 82% response rate, comparable to conventional estrogen therapy [].

Q5: Can this compound be used in combination with other therapies for prostate cancer?

A5: Yes, this compound has been used in combination with other treatments. For instance, it has been studied in combination with paclitaxel, showing efficacy in androgen-independent prostate cancer []. Additionally, a triple therapy regimen including this compound, docetaxel, and thalidomide has been explored [].

Q6: Are there alternative treatment options for patients with hormone-refractory prostate cancer?

A6: Yes, besides this compound, other treatment options for hormone-refractory prostate cancer include alternative antiandrogens, chemotherapy (e.g., tegafur-uracil), and radiotherapy [, ]. The choice of treatment depends on individual patient factors and disease progression.

Q7: What are the common adverse effects associated with this compound treatment?

A7: this compound can cause similar adverse effects to other estrogen therapies. Gastrointestinal discomfort, nausea, and edema in extremities are some of the commonly reported side effects [, , ]. Cardiovascular events are also a concern, even after discontinuing the medication [].

Q8: Can this compound impact the cardiovascular system?

A8: Yes, this compound, like other estrogen therapies, can influence the cardiovascular system []. It has been associated with an increased risk of ischemic heart disease, myocardial infarction, and angina, even after treatment discontinuation [].

Q9: Are there any reports of rare complications associated with this compound use?

A9: While uncommon, there are case reports describing rare complications. One case documented the development of primary bilateral breast cancers in a patient receiving this compound for prostate cancer []. Another report highlighted metastatic compressive lower motor neurone hypoglossal nerve palsy as a rare complication of prostate cancer, where the patient's symptoms improved following radiotherapy [].

Q10: Can this compound interact with other drugs or substances?

A10: The absorption of this compound can be affected by food and milk, leading to decreased bioavailability []. Co-administration with grapefruit juice, which can inhibit CYP enzymes, may also impact its bioavailability [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B1684014.png)

![(2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide](/img/structure/B1684023.png)

![4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one](/img/structure/B1684025.png)

![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)